![molecular formula C7H16Cl2N2 B1435090 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 30800-10-3](/img/structure/B1435090.png)
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
Overview
Description
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular weight of 199.12 . It is also known as 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride .
Molecular Structure Analysis
The molecular structure of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is represented by the InChI code:1S/C8H16N2.2ClH/c1-10-7-3-2-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H . The structure is also available as a 2D Mol file . Physical And Chemical Properties Analysis
The physical and chemical properties of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride include a molecular weight of 199.12 , a melting point of 258-260°C . It is a powder at room temperature .Scientific Research Applications
Chemical Transformations and Synthesis
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride demonstrates versatility in chemical transformations. It undergoes unusual cleavage and cyclization reactions, as seen in the study of transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, leading to various structurally complex compounds (Nikit-skaya & Yakhontov, 1970). Additionally, its derivatives have been synthesized and structurally analyzed, indicating a flattened chair-chair conformation which is significant for understanding their chemical behavior and potential applications (Fernández et al., 1992).
Mass Spectrometry Studies
The mass spectra of 3,9-diazabicyclo[3.3.1]nonanes have been studied, revealing insights into their fragmentation behavior. This research helps in understanding the distribution of charge in these compounds and their reaction to fragmentation, which is vital for applications in analytical chemistry (Ermakov & Sheinker, 1981).
Structural and Conformational Analysis
Several studies have focused on the structural and conformational aspects of 3,9-diazabicyclo[3.3.1]nonane derivatives. These studies involve X-ray diffraction and NMR spectroscopy, providing valuable data for the development of new compounds with specific physical and chemical properties (Fernández et al., 1995).
Applications in Pharmacology
The compound's derivatives have been explored for their potential in pharmacology. For instance, some derivatives are studied for their interaction with nicotinic acetylcholine receptors, offering insights into the development of drugs targeting these receptors (Eibl et al., 2013).
Liposomal Delivery Systems
Innovative applications in drug delivery systems have been researched, with 3,9-diazabicyclo[3.3.1]nonane derivatives serving as molecular switches in liposomal containers. This highlights their potential in controlled drug release and targeted therapy (Veremeeva et al., 2021).
Antiarrhythmic Potential
Research on 3,7-diheterabicyclo[3.3.1]nonanes, structurally related to 3,9-diazabicyclo[3.3.1]nonane, shows potential in antiarrhythmic activity. This research contributes to the development of new cardiovascular drugs (Garrison et al., 1996).
Antitumor Research
The synthesis of derivatives of 3,9-diazabicyclo[3.3.1]nonane has been pursued for potential antitumor properties, indicating the compound’s significance in cancer research (Arutyunyan et al., 1995).
Mechanism of Action
Target of Action
The primary target of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is the AMPA receptors . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride acts as a positive allosteric modulator of AMPA receptors . This means it enhances the activity of these receptors by binding to a site different from the active site, leading to an increase in the receptor’s response to its ligand, glutamate .
Biochemical Pathways
The activation of AMPA receptors by 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride leads to an influx of sodium and calcium ions into the neuron, which can then trigger a series of biochemical reactions . These reactions can lead to various downstream effects, such as the enhancement of synaptic plasticity, which is crucial for learning and memory .
Result of Action
The activation of AMPA receptors by 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride can lead to a range of molecular and cellular effects. For instance, it can enhance synaptic transmission and plasticity, which can improve cognitive functions such as learning and memory .
Safety and Hazards
Future Directions
The future directions for the study of 3,9-Diazabicyclo[3.3.1]nonane derivatives involve their potential therapeutic applications. They have shown promising results in the treatment of various neurological disorders, such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .
properties
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(3-1)9-6;;/h6-9H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHJTJFJWDUCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



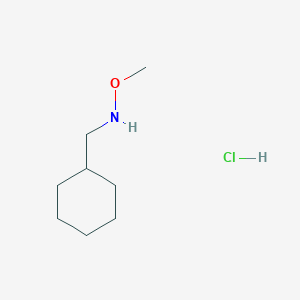
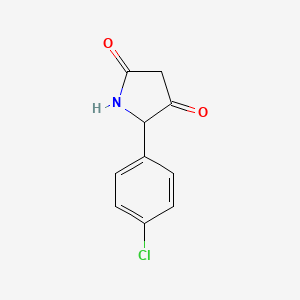
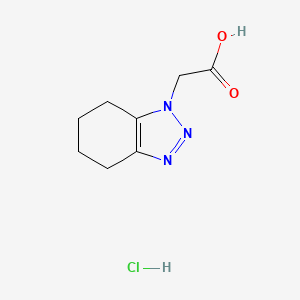

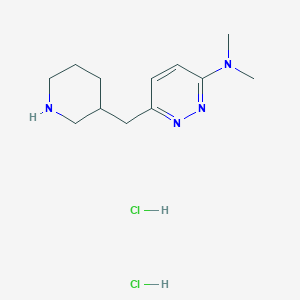

![N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine](/img/structure/B1435021.png)

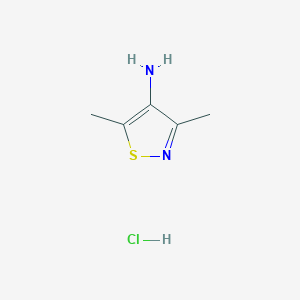
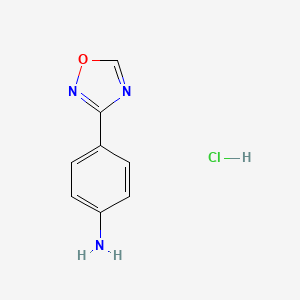
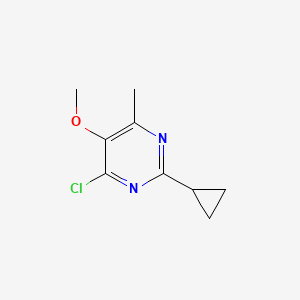

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)
